molecular formula C23H23N3O3 B4579099 2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone

2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone

Cat. No. B4579099
M. Wt: 389.4 g/mol
InChI Key: LERDVPVZYZWYRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to "2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone," has been explored through the preparation of various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones. These compounds have demonstrated significant analgesic and anti-inflammatory activities, with one study highlighting the preparation and activity of related compounds, indicating the potential of these molecules as therapeutic agents (Takaya et al., 1979).

Molecular Structure Analysis

The molecular structure and properties of a closely related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, have been extensively studied using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and DFT/HSEH1PBE method. These analyses provided insights into the optimized molecular structure, conformational analysis, vibrational frequencies, chemical shift values, and electronic properties, offering a comprehensive understanding of the molecule's structural characteristics (Dede et al., 2018).

Chemical Reactions and Properties

Investigations into the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone have revealed a variety of chemical reactions and products, demonstrating the compound's reactivity and the influence of its molecular structure on its behavior under photochemical conditions. This research provides valuable insights into the compound's chemical properties and potential pathways for its metabolic transformation (Maki et al., 1988).

Physical Properties Analysis

The synthesis, characterization, and physical properties analysis of pyridazinone derivatives, including those similar to the compound of interest, have been conducted. These studies focus on understanding the physical characteristics that influence the compound's application potential, particularly in pharmaceutical contexts (Albright et al., 1978).

Chemical Properties Analysis

Further research into the synthesis and reactions of pyridazinone derivatives has expanded the understanding of their chemical properties. This includes exploring various synthetic routes and reactions that yield polysubstituted pyridazinones, highlighting the versatility and reactivity of these compounds (Pattison et al., 2009). The ability to modify and functionalize the pyridazinone core through different chemical reactions underscores the compound's significance in medicinal chemistry and drug design.

Scientific Research Applications

Synthesis and Characterization

2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone, also known by its research name "emorfazone," has been extensively investigated for its unique chemical structure and properties. It is recognized for its nonacidic anti-inflammatory analgesic preparation, derived from a series of pyridazinone derivatives. The compound's synthesis and activity analysis reveal its potential as an effective analgesic, anti-inflammatory, and antipyretic drug in both animal models and humans. Studies have highlighted its significance in post-surgical dental pain and inflammation management, comparing its efficacy with well-documented clinical applications of ibuprofen (Ayyaz Ali Khan, Sobia Malik, & Naghman Ibn Sadiq Zuberi, 1992). Further research into the compound's synthesis revealed its potent analgesic and anti-inflammatory activities, comparing favorably with other standard drugs like aminopyrine and phenylbutazone, and highlighted the importance of its structural components in medicinal chemistry (M. Takaya, M. Sato, K. Terashima, H. Tanizawa, & Y. Maki, 1979).

Molecular Structure and Spectroscopy Analysis

The detailed molecular structure and spectroscopy analysis of emorfazone have been conducted using various techniques such as FT-IR, 1H and 13C NMR, and UV-vis spectroscopy, alongside DFT/HSEH1PBE method for optimized molecular structure and conformational analysis. This comprehensive study provided insights into the compound's vibrational frequencies, chemical shift values, and electronic absorption characteristics, offering a basis for understanding its biological functions and interactions at the molecular level (B. Dede, D. Avcı, & S. Bahçelī, 2018).

Drug Delivery System Development

The development of effective drug delivery systems for hydrophobic antitumor candidate-pyridazinone derivatives, including emorfazone, has been a focus of recent research. Studies involving block copolymer micelles have shown promising results in improving the delivery of such hydrophobic compounds. By encapsulating the compound in Methoxy poly(ethylene glycol)-poly(D,L-lactide) (MPEG-PDLLA) micelles, researchers have managed to enhance its pharmacokinetic parameters, increase its maximum tolerated dose (MTD), and significantly boost its antitumor activity in vivo, demonstrating the potential for advanced therapeutic applications (Xiuxiu Jin, Yali Wang, Liwei Tan, Yun-Qing He, Jinrong Peng, Li Hai, Yong Wu, & Z. Qian, 2015).

properties

IUPAC Name

2-ethyl-4-(morpholine-4-carbonyl)-5,6-diphenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-2-26-23(28)20(22(27)25-13-15-29-16-14-25)19(17-9-5-3-6-10-17)21(24-26)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERDVPVZYZWYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-4-(morpholin-4-ylcarbonyl)-5,6-diphenylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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